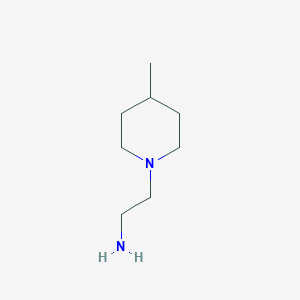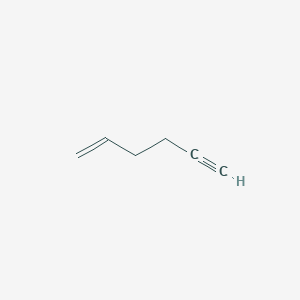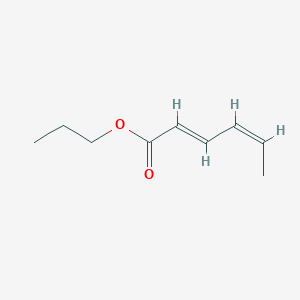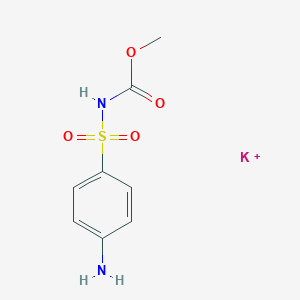
Asulam-potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asulam-potassium is a chemical compound that has been used as a herbicide for many years. It is an effective and efficient herbicide that is used to control weeds in various crops. Asulam-potassium is a white crystalline powder that is soluble in water and has a molecular weight of 229.25 g/mol.
Mecanismo De Acción
The mechanism of action of Asulam-potassium involves the inhibition of photosynthesis in plants. Asulam-potassium inhibits the enzyme protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll. The inhibition of this enzyme results in the accumulation of toxic intermediates, which leads to the destruction of chloroplasts and the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Asulam-potassium has been found to have minimal biochemical and physiological effects on animals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. Asulam-potassium has also been found to have no mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Asulam-potassium has several advantages for lab experiments. It is a highly effective herbicide that can be used to control weeds in various crops. Asulam-potassium is also safe and does not harm the environment. However, there are some limitations to using Asulam-potassium in lab experiments. It is not effective against all types of weeds, and some weeds may develop resistance to Asulam-potassium over time.
Direcciones Futuras
There are several future directions for research on Asulam-potassium. One area of research is the development of new formulations of Asulam-potassium that are more effective against resistant weeds. Another area of research is the study of the environmental impact of Asulam-potassium and its degradation products. Additionally, there is a need for more research on the safety and effectiveness of Asulam-potassium in different crops and environments.
Conclusion:
In conclusion, Asulam-potassium is a safe and effective herbicide that has been extensively studied for its herbicidal properties. The synthesis of Asulam-potassium involves the reaction of Asulam acid with potassium hydroxide. Asulam-potassium inhibits the enzyme protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll. Asulam-potassium has minimal biochemical and physiological effects on animals and is safe for the environment. There are several future directions for research on Asulam-potassium, including the development of new formulations and the study of its environmental impact.
Métodos De Síntesis
The synthesis of Asulam-potassium involves the reaction of Asulam acid with potassium hydroxide. Asulam acid is first dissolved in water, and then potassium hydroxide is added to the solution. The resulting mixture is then heated to a temperature of 50-60°C for several hours. The reaction produces Asulam-potassium, which is then filtered, washed, and dried to obtain a pure white powder.
Aplicaciones Científicas De Investigación
Asulam-potassium has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including sugarcane, tea, and coffee. Asulam-potassium has also been found to be effective in controlling weeds in non-crop areas such as railways, roadsides, and industrial sites. The scientific research on Asulam-potassium has shown that it is a safe and effective herbicide that does not harm the environment.
Propiedades
Número CAS |
14089-43-1 |
|---|---|
Nombre del producto |
Asulam-potassium |
Fórmula molecular |
C8H10KN2O4S+ |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
potassium;methyl N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H10N2O4S.K/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7;/h2-5H,9H2,1H3,(H,10,11);/q;+1 |
Clave InChI |
WKJOGZIRDGAEFO-UHFFFAOYSA-N |
SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[K+] |
SMILES canónico |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[K+] |
Números CAS relacionados |
3337-71-1 (Parent) |
Sinónimos |
ASULAMPOTASSIUMSALT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



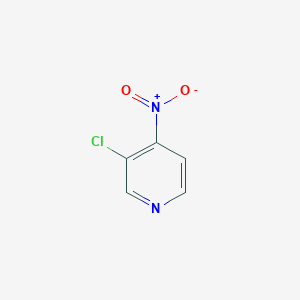
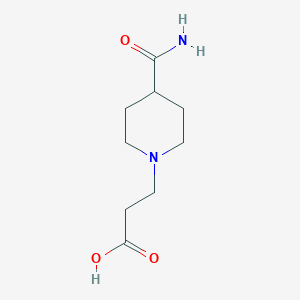
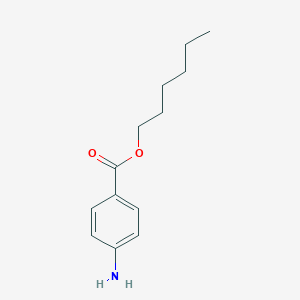
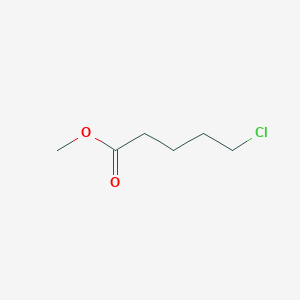
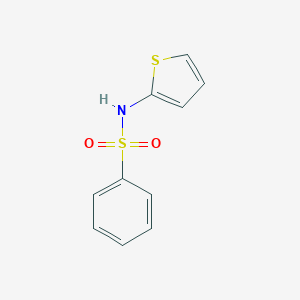


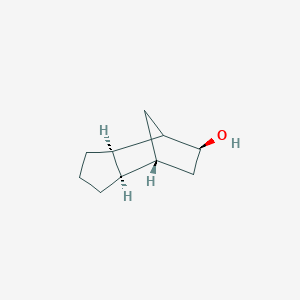
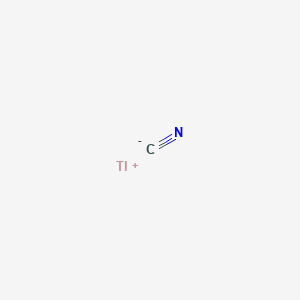
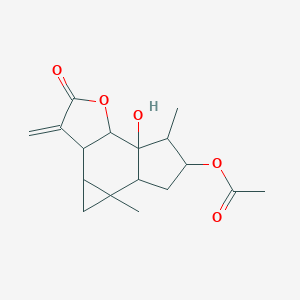
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
